molecular formula C6H12O3S B8669440 Acetic acid, [(1-ethoxyethyl)thio]- CAS No. 125488-65-5

Acetic acid, [(1-ethoxyethyl)thio]-

Cat. No. B8669440
CAS RN: 125488-65-5
M. Wt: 164.22 g/mol
InChI Key: GCKYXVVEABQCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, [(1-ethoxyethyl)thio]- is a useful research compound. Its molecular formula is C6H12O3S and its molecular weight is 164.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, [(1-ethoxyethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, [(1-ethoxyethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125488-65-5

Product Name

Acetic acid, [(1-ethoxyethyl)thio]-

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

2-(1-ethoxyethylsulfanyl)acetic acid

InChI

InChI=1S/C6H12O3S/c1-3-9-5(2)10-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

GCKYXVVEABQCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)SCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of mercaptoacetic acid (17.4 mL, 250 mmol) in 125 mL of dichloromethane containing p-toluenesulfonic acid monohydrate (0.24 g, 1.26 mmol) was cooled to -18° to -25° C. with stirring. Ethyl vinyl ether (23.9 mL, 250 mmol) in 125 mL of dichloromethane was added dropwise to the cold solution over a period of 90 minutes. The stirring was continued for an additional 30 minutes with the temperature maintained in the -18° to -25° C. range. Then 200 mL of pH=7 phosphate buffer was added, and the reaction mixture was allowed to warm with stirring for 10 to 15 minutes. The mixture was then poured into a flask containing 900 mL of ethyl acetate and 200 mL of water. Layers were separated and the aqueous portion extracted twice with ethyl acetate. The organic layers were combined, washed with brine and dried (MgSO4). Removal of the solvent left 31.4 g of S-(1-ethoxyethyl)mercaptoacetic acid 41 as a colorless oil (77% yield): 1H NMR (CDCl3) 1.15 (t, J=7.0Hz, 3H), 1.52 (d, J=6.4Hz, 3H), 3.36 (s, 2H), 3.60 (m, 2H), 4.84 (q, J=6.4Hz, 1H), 11.65 (s, 1H). The material was used without further purification.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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